(2S)-1-Boc-4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid (2S)-1-Boc-4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1194032-23-9
VCID: VC2703482
InChI: InChI=1S/C11H17F2NO4/c1-9(2,3)18-8(17)14-6-11(12,13)5-10(14,4)7(15)16/h5-6H2,1-4H3,(H,15,16)/t10-/m0/s1
SMILES: CC1(CC(CN1C(=O)OC(C)(C)C)(F)F)C(=O)O
Molecular Formula: C11H17F2NO4
Molecular Weight: 265.25 g/mol

(2S)-1-Boc-4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid

CAS No.: 1194032-23-9

Cat. No.: VC2703482

Molecular Formula: C11H17F2NO4

Molecular Weight: 265.25 g/mol

* For research use only. Not for human or veterinary use.

(2S)-1-Boc-4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid - 1194032-23-9

Specification

CAS No. 1194032-23-9
Molecular Formula C11H17F2NO4
Molecular Weight 265.25 g/mol
IUPAC Name (2S)-4,4-difluoro-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C11H17F2NO4/c1-9(2,3)18-8(17)14-6-11(12,13)5-10(14,4)7(15)16/h5-6H2,1-4H3,(H,15,16)/t10-/m0/s1
Standard InChI Key JWWNJDSEXLKVLH-JTQLQIEISA-N
Isomeric SMILES C[C@]1(CC(CN1C(=O)OC(C)(C)C)(F)F)C(=O)O
SMILES CC1(CC(CN1C(=O)OC(C)(C)C)(F)F)C(=O)O
Canonical SMILES CC1(CC(CN1C(=O)OC(C)(C)C)(F)F)C(=O)O

Introduction

Chemical Structure and Properties

Basic Identification Data

The compound's essential identification data is summarized in the following table:

ParameterValue
CAS Number1194032-23-9
Molecular FormulaC11H17F2NO4
Molecular Weight265.25 g/mol
IUPAC Name(2S)-4,4-difluoro-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Standard InChIInChI=1S/C11H17F2NO4/c1-9(2,3)18-8(17)14-6-11(12,13)5-10(14,4)7(15)16/h5-6H2,1-4H3,(H,15,16)/t10-/m0/s1
Standard InChIKeyJWWNJDSEXLKVLH-SNVBAGLBSA-N

Structural Features

The structural characteristics of (2S)-1-Boc-4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid include several key features that define its chemical behavior and applications:

  • A pyrrolidine ring core structure, which is a saturated five-membered heterocycle containing a nitrogen atom

  • Geminal difluoro substituents at the 4-position of the pyrrolidine ring

  • A methyl group at the 2-position, creating a quaternary stereocenter with (S)-configuration

  • A carboxylic acid group also at the 2-position

  • A tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom

This unique combination of structural elements contributes to the compound's stability, reactivity profile, and potential applications in pharmaceutical research.

Physical and Chemical Properties

Chemical Reactivity

The chemical reactivity of (2S)-1-Boc-4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid is influenced by its functional groups:

  • The Boc protecting group can be cleaved under acidic conditions, revealing the pyrrolidine nitrogen for further functionalization

  • The carboxylic acid group can participate in various reactions including esterification, amide formation, and reduction

  • The difluoro substituents contribute to increased metabolic stability and lipophilicity, properties valuable in medicinal chemistry

  • The quaternary stereocenter at the 2-position is configurationally stable and provides a rigid three-dimensional structure

These properties make the compound particularly useful as a building block in organic synthesis, especially for the development of pharmaceutical compounds requiring specific spatial arrangements of functional groups.

Stereochemistry and Isomerism

Stereochemical Configuration

The "(2S)" prefix in the name indicates the absolute configuration at the 2-position of the pyrrolidine ring according to the Cahn-Ingold-Prelog priority rules. This stereocenter is crucial for the compound's potential biological activity, as different stereoisomers often exhibit different pharmacological properties .

Related Stereoisomers

The corresponding (R)-isomer, (2R)-1-Boc-4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid (CAS 1408002-85-6), is also known and documented in chemical databases. This enantiomer possesses the opposite configuration at the 2-position stereocenter . Both stereoisomers may find applications in medicinal chemistry, potentially targeting different biological pathways or receptors due to their distinct three-dimensional structures.

Applications in Research and Development

Role in Pharmaceutical Synthesis

(2S)-1-Boc-4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid serves as a valuable building block in the synthesis of more complex molecules, particularly in pharmaceutical research. Its utility stems from several key features:

  • The Boc protecting group allows for selective reactions without interference from the amino functionality

  • The carboxylic acid group provides a versatile handle for further functionalization

  • The gem-difluoro substituents contribute to increased metabolic stability and lipophilicity

  • The defined stereochemistry establishes a precise three-dimensional structure, critical for specific target interactions

These characteristics make the compound particularly useful in medicinal chemistry for creating drug candidates with specific structural requirements.

Applications in Medicinal Chemistry

In medicinal chemistry, fluorinated compounds often demonstrate enhanced properties compared to their non-fluorinated counterparts:

  • Improved metabolic stability due to the strength of the C-F bond

  • Enhanced lipophilicity, potentially improving cell membrane permeability

  • Altered hydrogen bonding properties that can influence protein binding

  • Modified acidity or basicity of neighboring functional groups

The unique combination of the difluoro functionality with the rigid pyrrolidine core and defined stereochemistry makes (2S)-1-Boc-4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid a promising scaffold for developing bioactive compounds with specific spatial and electronic requirements.

Comparative Analysis with Related Compounds

Comparison with the R-isomer

The (2R)-isomer of the compound, (2R)-1-Boc-4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid, shares identical functional groups but with opposite configuration at the 2-position stereocenter. This structural difference can lead to significantly different behaviors in biological systems due to the distinct three-dimensional arrangement of the functional groups .

Comparison with Related Derivatives

Several structural derivatives related to the title compound include:

CompoundCAS NumberMolecular FormulaKey Structural Difference
(2R)-1-Boc-4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid1408002-85-6C11H17F2NO4(R) instead of (S) stereochemistry
Methyl (R)-1-Boc-4,4-difluoropyrrolidine-2-carboxylate647857-74-7C11H17F2NO4Methyl ester instead of free acid; no methyl at 2-position
(2R)-4,4-Difluoro-1-methylpyrrolidine-2-carboxylic acidN/AC6H9F2NO2Methyl instead of Boc on nitrogen; (R) stereochemistry

These related compounds highlight the modular nature of the pyrrolidine scaffold and the various modifications that can be introduced to tune properties for specific applications .

SupplierPackage SizePrice (approx.)Purity
GlpBio100 mg$203.00Not specified
GlpBio250 mg$345.00Not specified
GlpBio1 g$897.00Not specified
Cymit Quimica100 mg€96.00Not specified
Cymit Quimica250 mg€191.00Not specified
Sigma-Aldrich (similar R-isomer)1 g$1,541.00Not specified
SciSupplies (similar R-isomer)1 g€1,496.0095.0%

This pricing information indicates that the compound is a relatively high-value specialty chemical, consistent with its use primarily in research and development applications .

Hazard CategoryClassification
Skin irritationCategory 2
Eye irritationCategory 2A
Specific target organ toxicity - single exposureCategory 3 (Respiratory system)

These classifications are consistent with the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) standards .

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